Cas no 13698-87-8 (NNN'N'-Tetraethylisophthalamide)

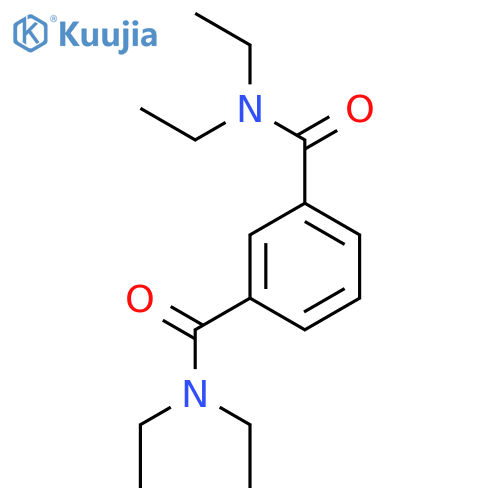

13698-87-8 structure

商品名:NNN'N'-Tetraethylisophthalamide

NNN'N'-Tetraethylisophthalamide 化学的及び物理的性質

名前と識別子

-

- 1,3-Benzenedicarboxamide,N1,N1,N3,N3-tetraethyl-

- 1-N,1-N,3-N,3-N-tetraethylbenzene-1,3-dicarboxamide

- N N N N-TETRAETHYLISOPHTHALAMIDE

- NNN'N'-TETRAETHYLISOPHTHALAMIDE

- [3-(N,N-diethylcarbamoyl)phenyl]-N,N-diethylcarboxamide

- isophthaloyl bis(diethylamide)

- Isophthalsaeure-bis-diaethylamid

- N,N,N',N'-tetraethyl-1,3-benzenedicarboxamide

- Tetra-N-aethyl-isophthalamid

- tetra-N-ethyl-isophthalamide

- TIMTEC-BB SBB007918

- 1,3-BenzenedicarboxaMide, N,N,N',N'-tetraethyl-

- SR-01000478048-1

- GZWCNZZTWDDVSL-UHFFFAOYSA-N

- N1,N1,N3,N3-tetraethylisophthalamide

- FT-0676073

- N1,N1,N3,N3-tetraethylbenzene-1,3-dicarboxamide

- DTXSID90333834

- TimTec1_003026

- SCHEMBL7406512

- Oprea1_104559

- EU-0009815

- NNN/'N/'-TETRAETHYLISOPHTHALAMIDE

- MFCD00043652

- 1,3-Benzenedicarboxamide, N1,N1,N3,N3-tetraethyl-

- SR-01000478048

- BRD-K51473477-001-01-4

- N,N,N',N'-Tetraethylisophthalamide

- CHEMBL4580981

- 13698-87-8

- HMS1542J12

- AKOS003265986

- NNN'N'-Tetraethylisophthalamide

-

- MDL: MFCD00043652

- インチ: InChI=1S/C16H24N2O2/c1-5-17(6-2)15(19)13-10-9-11-14(12-13)16(20)18(7-3)8-4/h9-12H,5-8H2,1-4H3

- InChIKey: GZWCNZZTWDDVSL-UHFFFAOYSA-N

- ほほえんだ: CCN(CC)C(=O)C1=CC(=CC=C1)C(=O)N(CC)CC

計算された属性

- せいみつぶんしりょう: 276.18400

- どういたいしつりょう: 276.183778013g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 8

- 複雑さ: 292

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 40.6Ų

じっけんとくせい

- 密度みつど: 1.0209 (rough estimate)

- ゆうかいてん: 86°C

- ふってん: 419.28°C (rough estimate)

- フラッシュポイント: 198.2±16.4 °C

- 屈折率: 1.5800 (estimate)

- PSA: 40.62000

- LogP: 2.65060

- じょうきあつ: 0.0±1.1 mmHg at 25°C

NNN'N'-Tetraethylisophthalamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

NNN'N'-Tetraethylisophthalamide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

NNN'N'-Tetraethylisophthalamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P271010-50mg |

NNN'N'-Tetraethylisophthalamide |

13698-87-8 | 50mg |

$ 50.00 | 2022-06-03 | ||

| TRC | P271010-100mg |

NNN'N'-Tetraethylisophthalamide |

13698-87-8 | 100mg |

$ 65.00 | 2022-06-03 | ||

| TRC | P271010-500mg |

NNN'N'-Tetraethylisophthalamide |

13698-87-8 | 500mg |

$ 80.00 | 2022-06-03 | ||

| abcr | AB357634-5 g |

NNN'N'-Tetraethylisophthalamide |

13698-87-8 | 5g |

€129.70 | 2022-08-31 | ||

| abcr | AB357634-5g |

NNN'N'-Tetraethylisophthalamide; . |

13698-87-8 | 5g |

€141.50 | 2024-04-19 | ||

| abcr | AB357634-25g |

NNN'N'-Tetraethylisophthalamide; . |

13698-87-8 | 25g |

€422.00 | 2024-04-19 | ||

| 1PlusChem | 1P001342-25g |

1,3-Benzenedicarboxamide, N1,N1,N3,N3-tetraethyl- |

13698-87-8 | 25g |

$327.00 | 2023-12-22 | ||

| A2B Chem LLC | AA49890-5g |

1,3-Benzenedicarboxamide, N1,N1,N3,N3-tetraethyl- |

13698-87-8 | 5g |

$107.00 | 2024-04-20 | ||

| abcr | AB357634-25 g |

NNN'N'-Tetraethylisophthalamide |

13698-87-8 | 25g |

€391.50 | 2022-08-31 | ||

| 1PlusChem | 1P001342-5g |

1,3-Benzenedicarboxamide, N1,N1,N3,N3-tetraethyl- |

13698-87-8 | 5g |

$114.00 | 2023-12-22 |

NNN'N'-Tetraethylisophthalamide 関連文献

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

13698-87-8 (NNN'N'-Tetraethylisophthalamide) 関連製品

- 111752-26-2(1-(4-Methylbenzoyl)piperazine)

- 13754-38-6(1-Benzoylpiperazine)

- 1485-70-7(N-Benzylbenzamide)

- 134-62-3(Diethyltoluamide)

- 1696-17-9(N,N-Diethylbenzamide)

- 20383-28-2(N,N-Diisopropylbenzamide)

- 100939-91-1(1-(3-Methyl-benzoyl)-piperazine)

- 611-74-5(N,N-dimethylbenzamide)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:13698-87-8)NNN'N'-Tetraethylisophthalamide

清らかである:99%

はかる:25g

価格 ($):250.0